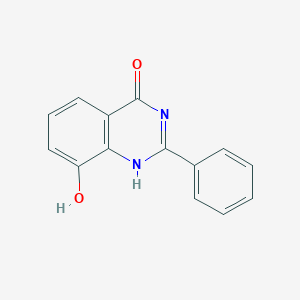

8-Hydroxy-2-phenyl-3H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Natriumglycyldeoxycholat ist ein Gallensalz, eine Art von Verbindung, die von Gallensäuren abgeleitet ist. Es ist bekannt für seine Rolle bei der Verdauung und Absorption von Fetten im Dünndarm. Diese Verbindung ist auch für ihre zytotoxischen Eigenschaften gegen Krebszellen, ihre Fähigkeit, die Permeabilität des Pankreasgangs zu verändern, und ihr Potenzial, den Blutzuckerspiegel zu senken, bekannt .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Natriumglycyldeoxycholat wird durch die Konjugation von Glycin mit Desoxycholsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Aktivierung der Carboxylgruppe der Desoxycholsäure, gefolgt von ihrer Reaktion mit Glycin in Gegenwart eines Kupplungsgases wie Dicyclohexylcarbodiimid (DCC). Die Reaktion wird unter milden Bedingungen durchgeführt, in der Regel bei Raumtemperatur, um die Zersetzung der Reaktanten zu verhindern .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Natriumglycyldeoxycholat die Extraktion von Desoxycholsäure aus Rindergalle, gefolgt von ihrer Konjugation mit Glycin. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Kristallisation oder Chromatographietechniken gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium glycyldeoxycholate is synthesized through the conjugation of glycine with deoxycholic acid. The reaction typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of the reactants .

Industrial Production Methods: In industrial settings, the production of sodium glycyldeoxycholate involves the extraction of deoxycholic acid from bovine bile, followed by its conjugation with glycine. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natriumglycyldeoxycholat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von hydroxylierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihren entsprechenden Alkohol umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten und zur Bildung von Estern oder Ethern führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Acylchloride oder Alkylhalogenide werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte Derivate, Alkohole, Ester und Ether .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The antibacterial potential of 8-hydroxy-2-phenyl-3H-quinazolin-4-one has been explored through various studies.

- Mechanism of Action : Research indicates that quinazolinone derivatives can inhibit bacterial growth by targeting specific proteins involved in cell wall synthesis. For instance, a study demonstrated that derivatives of quinazolinones showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to bind to penicillin-binding proteins, crucial for bacterial cell wall integrity .

- Case Study : A series of synthesized 2-phenylquinazoline derivatives were tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results revealed that certain substitutions at the 3-position enhanced antibacterial activity significantly, indicating the importance of structural modifications in developing effective antibacterial agents .

Antioxidant Properties

This compound also exhibits notable antioxidant capabilities.

- Evaluation Methods : Various assays such as CUPRAC (Cupric Ion Reducing Antioxidant Capacity) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have been employed to assess the antioxidant activity of this compound. The presence of hydroxyl groups in specific positions on the phenyl ring was found to enhance its antioxidant properties .

- Findings : A study indicated that compounds with multiple hydroxyl groups exhibited superior metal-chelating abilities alongside antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been investigated, particularly regarding its effects on various cancer cell lines.

- Mechanism : Quinazolinone derivatives have shown promise as dual inhibitors targeting both PI3K (phosphoinositide 3-kinase) and HDAC (histone deacetylase) enzymes, which play critical roles in cancer cell proliferation and survival .

- Case Study : One notable compound derived from quinazolinones demonstrated significant antiproliferative effects against acute myeloid leukemia (AML) cells while sparing normal cells, highlighting its potential for selective cancer therapy . The lead compound exhibited good pharmacokinetic properties and induced necrosis selectively in cancerous cells.

Data Summary Table

Wirkmechanismus

The mechanism of action of sodium glycyldeoxycholate involves its interaction with cell membranes, leading to increased permeability and disruption of cellular integrity. This results in the induction of apoptosis in cancer cells. The compound also affects the permeability of the pancreatic duct, leading to changes in glucose levels. The molecular targets include various membrane proteins and enzymes involved in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Sodium deoxycholate: Another bile salt with similar emulsifying properties but different cytotoxic effects.

Sodium glycocholate: A bile salt with a similar structure but different biological activities.

Sodium taurodeoxycholate: A bile salt with a taurine conjugate instead of glycine

Uniqueness: Sodium glycyldeoxycholate is unique due to its specific cytotoxic effects on cancer cells and its ability to alter pancreatic duct permeability. These properties make it a valuable compound in both research and therapeutic applications .

Biologische Aktivität

Overview

8-Hydroxy-2-phenyl-3H-quinazolin-4-one, also known as 2-Phenylquinazolin-4(3H)-one, is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This compound belongs to the quinazolinone family, which is characterized by its significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N2O2, with a molecular weight of 238.24 g/mol. The presence of a hydroxyl group at the 8-position and a phenyl group at the 2-position enhances its reactivity and biological interactions.

Target Enzymes

The primary mechanism of action for this compound involves its interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a crucial role in cellular detoxification processes, and the compound has been shown to induce its activity, thereby enhancing the detoxification of reactive species in cells.

Cellular Effects

Research indicates that this compound exhibits significant cytoprotective effects by inducing NQO1 expression. This induction leads to increased resistance against oxidative stress and potential protection against various diseases, including cancer .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of quinazolinone derivatives, this compound demonstrated notable activity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines with IC50 values ranging from 10 μM to 12 μM .

- Antioxidant Activity : A comparative analysis indicated that derivatives with hydroxyl groups significantly enhanced antioxidant activity. The presence of at least one hydroxyl group was essential for effective metal-chelating properties, which further contributes to its antioxidant capacity .

- Anti-inflammatory Effects : Experimental models have shown that this compound can reduce inflammation markers significantly when tested against induced inflammatory responses in animal models .

Eigenschaften

Molekularformel |

C14H10N2O2 |

|---|---|

Molekulargewicht |

238.24 g/mol |

IUPAC-Name |

8-hydroxy-2-phenyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H10N2O2/c17-11-8-4-7-10-12(11)15-13(16-14(10)18)9-5-2-1-3-6-9/h1-8,17H,(H,15,16,18) |

InChI-Schlüssel |

JRDFYUFZPYBDNH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=O)N2 |

Isomerische SMILES |

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)O |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=O)N2 |

Synonyme |

4(1H)-Quinazolinone, 8-hydroxy-2-phenyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.